Sigma-2/TMEM97 Binding Affinity vs. Parent Scaffold
The target compound exhibits moderate affinity for the sigma-2 receptor/TMEM97 with a Ki of 23 nM, as determined by displacement of [3H]-ditolylguanidine in rat PC12 cells [1]. This affinity is approximately 4.3-fold weaker than the high-affinity sigma-2 ligand siramesine (Ki = 5.4 nM) but significantly stronger than the parent scaffold 1-benzylpiperidine, which shows negligible sigma-2 binding (Ki > 4,500 nM) [2][3]. The 2-methoxyethyl urea substituent is thus essential for conferring sigma-2 recognition.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 23 nM |
| Comparator Or Baseline | 1-Benzylpiperidine: Ki > 4,500 nM; Siramesine: Ki = 5.4 nM |
| Quantified Difference | ~200-fold improvement over 1-benzylpiperidine; 4.3-fold weaker than siramesine |
| Conditions | Displacement of [3H]-ditolylguanidine from sigma-2 receptor/TMEM97 in rat PC12 cell membranes |
Why This Matters
This demonstrates that the 2-methoxyethyl urea appendage is a critical pharmacophoric element for sigma-2 engagement; analogs lacking this group will fail to modulate sigma-2-mediated pathways.
- [1] BindingDB. BDBM50604968 (CHEMBL5190189): Binding affinity to sigma 2 receptor/TMEM97. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604968. Accessed 28 Apr 2026. View Source
- [2] BindingDB. BDBM50212380 (CHEMBL556366): 1-Benzylpiperidine hydrochloride binding affinity. Retrieved from https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50212380. Accessed 28 Apr 2026. View Source
- [3] Perregaard, J., Moltzen, E. K., Meier, E., & Sánchez, C. (1995). Sigma ligands with subnanomolar affinity and preference for the sigma-2 receptor. Journal of Medicinal Chemistry, 38(11), 1998-2008. View Source
